molecular formula C5H12S B1329419 2,2-Dimethylpropanethiol CAS No. 1679-08-9

2,2-Dimethylpropanethiol

Cat. No. B1329419
CAS RN: 1679-08-9
M. Wt: 104.22 g/mol
InChI Key: LSUXMVNABVPWMF-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanethiol, also known as Neopentyl mercaptan, is a chemical compound with the formula C5H12S . It has a molecular weight of 104.214 .


Molecular Structure Analysis

The IUPAC Standard InChI for 2,2-Dimethylpropanethiol is InChI=1S/C5H12S/c1-5(2,3)4-6/h6H,4H2,1-3H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,2-Dimethylpropanethiol has a molecular weight of 104.214 . More detailed physical and chemical properties such as boiling point, density, and heat capacity can be found in the NIST Chemistry WebBook .

Scientific Research Applications

Chemical Additions to Polybutadienes

2,2-Dimethylpropanethiol has been studied for its reaction with commercial hydroxytelechelic polybutadienes. This research, conducted by Campa and Pham (1981), found that 2,2-dimethylpropanethiol does not react easily with these polybutadienes, in contrast to other thiols like butanethiol. This selective reactivity is important in understanding the chemical behavior of 2,2-dimethylpropanethiol in polymer modifications (Campa & Pham, 1981).

Catalytic Applications in Hydrocarbon Conversion

In the field of catalysis, 2,2-dimethylpropanethiol (referred to as neopentane in some studies) has been used to study its conversion over various catalysts. For example, Karpiński, Gandhi, and Sachtler (1993) investigated the effects of different ions on the catalytic performance of Pd in L-zeolite during neopentane conversion. Their findings have implications for the understanding of catalytic processes in hydrocarbons (Karpiński, Gandhi, & Sachtler, 1993).

Oxidation Studies in Jet-Stirred Reactors

The oxidation of 2,2-dimethylpropane (another name for 2,2-dimethylpropanethiol) was experimentally studied in a jet-stirred reactor by Dagaut and Cathonnet (1999). This research is key to understanding the chemical kinetics and major reaction paths in the oxidation of this compound (Dagaut & Cathonnet, 1999).

Role in Sample Preparation for Microscopic Examinations

Muller and Jacks (1975) utilized 2,2-dimethoxypropane, a related compound, for chemically dehydrating biological tissues for electron microscopic examination. This technique maintained the ultrastructural integrity of various tissues and simplified the preparation process for microscopy (Muller & Jacks, 1975).

Structural and Conformational Studies in Nanotubes

Kuznetsov (2014) conducted a study on the structural and conformational behavior of 2,2-dimethylpropane in carbon nanotubes. This research provides insights into the molecular interactions and bond behavior of this compound in confined spaces, important for nanotechnology applications (Kuznetsov, 2014).

Safety And Hazards

2,2-Dimethylpropanethiol is classified as a substance that causes serious eye damage . Precautionary measures include wearing eye protection and face protection. If it comes into contact with the eyes, it’s advised to rinse cautiously with water for several minutes. If contact lenses are present and easy to do, they should be removed. Continue rinsing and immediately call a poison center or doctor .

properties

IUPAC Name

2,2-dimethylpropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-5(2,3)4-6/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUXMVNABVPWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168426
Record name 2,2-Dimethylpropanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpropanethiol

CAS RN

1679-08-9
Record name 2,2-Dimethyl-1-propanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1679-08-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylpropanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylpropanethiol
Source EPA DSSTox
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Record name 2,2-dimethylpropanethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2-DIMETHYLPROPANETHIOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
J Nairn, M Williams, B Twamley, PJ Shapiro - academia.edu
All manipulations were performed using glove box and Schlenk/vacuum line techniques. Methanol and methylene chloride were dried over CaH2 and distilled prior to use. Toluene and …
Number of citations: 0 www.academia.edu
E Vedejs, DA Perry - Journal of the American Chemical Society, 1983 - ACS Publications
Contrary to what might be expected from more than 100 years of unsuccessful attempts to prepare monomeric aliphatic thio-aldehydes, 1 the pink color of 1 persists in CHC13, C6H6, …
Number of citations: 84 pubs.acs.org
F Freeman, CN Angeletakis - Journal of the American Chemical …, 1982 - ACS Publications
Diastereomeric-disulfoxides (14) have been detected as intermediates in the w-chloroperoxybenzoic acid (MCPBA) oxidation of neopentyl neopentanethiosulfinate (6) at-40 Cin CDC13 …
Number of citations: 41 pubs.acs.org
F Freeman, CN Angeletakis… - The Journal of Organic …, 1982 - ACS Publications
At-30 C under nitrogenin CDC13 the m-chloroperoxybenzoic acid (MCPBA) oxidation of S-phenyl 2, 2-dimethylpropanethiosulfinate (18) leads to S-(2, 2-dimethylpropyl) 2, 2-…
Number of citations: 16 pubs.acs.org
R Singh, GM Whitesides - Journal of the American Chemical …, 1990 - ACS Publications
The rate constants for representative thiolate-disulfide interchange reactions are larger in DMSO and DMF than in water by a factor of approximately 2300at 24 C. The log of therate …
Number of citations: 137 pubs.acs.org
P Zimcik, M Miletin, Z Musil, K Kopecky, D Slajsova - Dyes and Pigments, 2008 - Elsevier
Unsymmetrical zinc and magnesium complexes of azaphthalocyanines with one carboxylic group were synthesized using statistical condensation of 5,6-bis(tert-butylsulfanyl)pyrazine-2,…
Number of citations: 15 www.sciencedirect.com
DA Laude, JR Cooper, CL Wilkins - Analytical Chemistry, 1986 - ACS Publications
Quantitative and edited 13C NMR spectra are used to Improve the reliability of GC/MS library search results for three mixtures of four to seven components. Combination of relative peak …
Number of citations: 10 pubs.acs.org
R Singh, GM Whitesides - gmwgroup.harvard.edu
The rate constants for representative thiolate-disuliide intcrchange rcactions are larger in DMSO and DMF than in water b1 a iactor of approximately 2300 at 24 oC. The log of the rate …
Number of citations: 4 gmwgroup.harvard.edu
TJ Maricich, CN Angeletakis - The Journal of Organic Chemistry, 1984 - ACS Publications
Reaction of benzenesulfinyl azide (1) with thiols at-20 C gave thiosulfinates and hydrazoic acid. Reaction of 1 with primary and secondary amines gave sulfinamides and hydrazoic acid…
Number of citations: 24 pubs.acs.org
NL Pickett, DF Foster, N Maung… - Journal of Materials …, 1999 - pubs.rsc.org
Thermal decomposition of But2Se in helium produces 2-methylpropene and 2-methylpropane (8∶1) and no volatile selenium containing products, apart from the element. In hydrogen, …
Number of citations: 10 pubs.rsc.org

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